molecular formula C14H14N2O3 B14602670 6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-38-8

6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide

Cat. No.: B14602670
CAS No.: 61088-38-8
M. Wt: 258.27 g/mol
InChI Key: JIXIXUKWKRMFHM-UHFFFAOYSA-N
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Description

6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique furoindole structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the construction of the indole core followed by functionalization to introduce the furo and carboxamide groups. Common synthetic methods for indole derivatives include the Fischer indole synthesis, Bartoli indole synthesis, and the Hemetsberger indole synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure cost-effectiveness and sustainability. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide include other indole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique furoindole structure, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities, making it a valuable compound for research and development .

Properties

CAS No.

61088-38-8

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

6-methoxy-N,N-dimethyl-4H-furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-16(2)14(17)12-7-11-13(19-12)9-5-4-8(18-3)6-10(9)15-11/h4-7,15H,1-3H3

InChI Key

JIXIXUKWKRMFHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(O1)C3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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